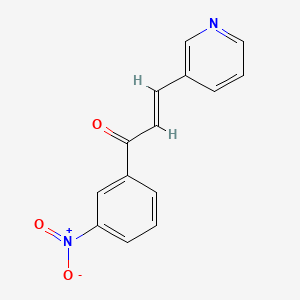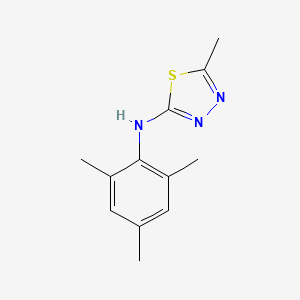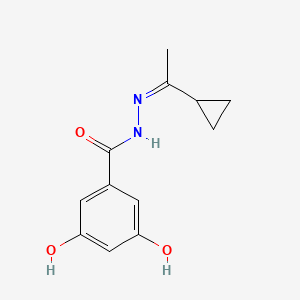![molecular formula C21H27N3O3 B5361479 6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361479.png)
6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide, also known as HPPN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPN belongs to the class of nicotinamide derivatives and has been found to exhibit promising biological activities, including anti-inflammatory and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and Nrf2 pathways. This compound has also been found to activate the SIRT1 pathway, which is involved in regulating cellular metabolism and stress response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound reduces the production of reactive oxygen species and inhibits the activation of pro-inflammatory signaling pathways. Moreover, this compound has been found to improve mitochondrial function and increase the expression of antioxidant enzymes. In vivo studies have shown that this compound has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide is its high purity and reproducibility, making it suitable for use in various lab experiments. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are various future directions for the research and development of 6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide. One potential application of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetics and bioavailability. Moreover, the safety and efficacy of this compound need to be evaluated in clinical trials before it can be used as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide involves the reaction of 3-(4-methoxyphenyl)propylamine with 3-bromo-1-hydroxymethylpyrrolidine, followed by the addition of nicotinoyl chloride. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis of this compound has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Applications De Recherche Scientifique
6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal death.
Propriétés
IUPAC Name |
6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-27-19-7-4-16(5-8-19)3-2-11-22-21(26)18-6-9-20(23-13-18)24-12-10-17(14-24)15-25/h4-9,13,17,25H,2-3,10-12,14-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVKRIPFIDIWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)N3CCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)
![N'-{[1-(2-ethylbenzyl)pyrrolidin-3-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5361418.png)

![N-[2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5361432.png)
![2-(2,5-dimethylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5361435.png)
![N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5361442.png)
![1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5361448.png)



![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)

![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)